6-Methylthieno[3,2-c]pyridin-4-amine
Description
Structure
3D Structure
Properties
CAS No. |
184913-08-4 |
|---|---|
Molecular Formula |
C8H8N2S |
Molecular Weight |
164.23 g/mol |
IUPAC Name |
6-methylthieno[3,2-c]pyridin-4-amine |
InChI |
InChI=1S/C8H8N2S/c1-5-4-7-6(2-3-11-7)8(9)10-5/h2-4H,1H3,(H2,9,10) |
InChI Key |
SLYSHGDQYNGBDF-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=CS2)C(=N1)N |
Canonical SMILES |
CC1=CC2=C(C=CS2)C(=N1)N |
Synonyms |
Thieno[3,2-c]pyridin-4-amine, 6-methyl- (9CI) |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Thieno 3,2 C Pyridine Derivatives
Established Synthetic Pathways for the Thieno[3,2-c]pyridine (B143518) Core System
The construction of the thieno[3,2-c]pyridine ring system can be broadly categorized into strategies that form the pyridine (B92270) ring onto a pre-existing thiophene (B33073) (annulation) and those that construct the thiophene ring onto a pyridine precursor. Additionally, cyclocondensation reactions and direct functionalization of the pre-formed bicyclic system represent other important approaches.
Pyridine Ring Closure based on Thiophene Derivatives
One of the most common strategies for synthesizing thieno[3,2-c]pyridines involves the construction of the pyridine ring onto a functionalized thiophene derivative. Several classic named reactions have been adapted for this purpose.
The Gould-Jacobs reaction is a powerful method for the synthesis of 4-hydroxyquinoline (B1666331) derivatives, which can be readily converted to the corresponding amines. wikipedia.orgacs.org This reaction involves the condensation of an aniline (B41778) with an alkoxymethylenemalonic ester, followed by thermal cyclization. wikipedia.org In the context of thieno[3,2-c]pyridines, this would involve using a 3-aminothiophene derivative as the starting aniline equivalent. The initial condensation is followed by a 6-electron cyclization process to form a 4-hydroxy-thieno[3,2-c]pyridine-3-carboxylate intermediate. Subsequent saponification and decarboxylation yield the 4-hydroxythieno[3,2-c]pyridine, a versatile precursor to 4-amino derivatives. wikipedia.org
Another significant method is the Friedländer annulation , which involves the condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing a reactive α-methylene group. wikipedia.orgorganic-chemistry.org For the synthesis of thieno[3,2-c]pyridines, a 3-amino-2-formylthiophene or a 3-amino-2-acylthiophene would be the key starting material. This approach allows for the direct construction of the pyridine ring with various substituents. The reaction can be catalyzed by acids or bases. wikipedia.org
Thiophene Ring Closure based on Pyridine Derivatives
An alternative approach involves the construction of the thiophene ring onto a pre-existing, suitably functionalized pyridine core. The Gewald reaction is a prominent example of this strategy. wikipedia.orgorganic-chemistry.orgarkat-usa.org This multicomponent reaction typically involves the condensation of a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base to form a polysubstituted 2-aminothiophene. wikipedia.orgorganic-chemistry.org To synthesize a thieno[3,2-c]pyridine system using this method, one could start with a 4-oxo-piperidine derivative. The initial Knoevenagel condensation between the piperidone and the α-cyanoester is followed by the addition of sulfur and subsequent cyclization to afford a 2-amino-4,5,6,7-tetrahydrothieno[3,2-c]pyridine derivative. nih.govunimi.it
Cyclocondensation Approaches with Functionalized Thiophene Precursors
Cyclocondensation reactions, where a significant portion of the target ring system is formed in a single step from acyclic or cyclic precursors, are highly efficient. For instance, the cyclization of N-(3-thienyl)-methyl-N-[2,2-(OR)2]ethyl-para-toluene sulfonamide derivatives upon treatment with a strong acid in an inert organic solvent can yield the thieno[3,2-c]pyridine core. google.com This process involves an intramolecular electrophilic substitution on the thiophene ring.
Another example involves the reaction of 2-(3-thienyl)ethyl isothiocyanate with methyl fluorosulphate or triethyloxonium (B8711484) tetrafluoroborate, which leads to the formation of a 1-methylthio- or 1-ethylthio-6,7-dihydrothieno[3,2-c]pyridine, respectively. researchgate.net
Direct Functionalization Strategies of Pre-formed Thieno[3,2-c]pyridine Systems
Once the thieno[3,2-c]pyridine core is assembled, direct functionalization can be employed to introduce or modify substituents. This approach is valuable for creating a library of derivatives from a common intermediate. For example, a pre-formed thieno[3,2-c]pyridine can undergo electrophilic substitution reactions, such as halogenation, on the electron-rich thiophene ring. google.com The positions of substitution are dictated by the electronic nature of the bicyclic system. Subsequent cross-coupling reactions can then be used to introduce a variety of functional groups.
Novel Synthetic Approaches for 6-Methylthieno[3,2-c]pyridin-4-amine and Related Analogues
The synthesis of specifically substituted thieno[3,2-c]pyridines like this compound often requires tailored synthetic strategies.
Condensation Reactions in this compound Synthesis
Condensation reactions are pivotal in the synthesis of this compound and its analogues. A documented approach involves the synthesis of 6-Methyl-3-phenyl-5H-thieno[3,2-c]pyridin-4-one, which serves as a key intermediate. google.com This pyridinone can be prepared through a condensation and subsequent cyclization sequence. The 4-oxo group can then be converted to the desired 4-amino group. A typical procedure involves treating the 6-Methyl-3-phenyl-5H-thieno[3,2-c]pyridin-4-one with a chlorinating agent like phosphorus oxychloride (POCl3) to form the 4-chloro derivative. This activated intermediate can then undergo nucleophilic substitution with an amine source, such as ammonia (B1221849) or an appropriate amine, to yield the final this compound.
Detailed research findings on the synthesis of related structures, such as 3-[(alkylamino)methylene]-6-methylpyridine-2,4(1H,3H)-diones, highlight the utility of condensation reactions between a 3-formyl-4-hydroxy-6-methylpyridin-2(1H)-one and various amines to create enamine functionalities. nih.gov While not directly forming the thieno[3,2-c]pyridine ring, these methods showcase the versatility of condensation reactions in building complex heterocyclic systems.
| Starting Material | Reagents | Product | Reaction Type |
| 3-Aminothiophene derivative | Alkoxymethylenemalonic ester, Heat | 4-Hydroxythieno[3,2-c]pyridine | Gould-Jacobs Reaction |
| 3-Amino-2-formylthiophene | Ketone with α-methylene group | Thieno[3,2-c]pyridine derivative | Friedländer Annulation |
| 4-Oxo-piperidine | α-Cyanoester, Sulfur, Base | 2-Amino-4,5,6,7-tetrahydrothieno[3,2-c]pyridine | Gewald Reaction |
| 6-Methyl-3-phenyl-5H-thieno[3,2-c]pyridin-4-one | 1. POCl3 2. Amine | 6-Methyl-3-phenylthieno[3,2-c]pyridin-4-amine | Chlorination and Nucleophilic Substitution |
Metal-Free Denitrogenative Transformation Reactions via Fused 1,2,3-Triazole Intermediates
A novel and effective strategy for the synthesis of thienopyridine derivatives involves a metal-free, three-step method starting from fused 1,2,3-triazoles. This approach overcomes the limitations of conventional methods, which often require specific starting materials and expensive metal catalysts. nih.govnih.gov While this methodology has been successfully applied to the synthesis of the thieno[2,3-c]pyridine (B153571) isomer, its direct application to the thieno[3,2-c]pyridine scaffold is a promising area for future investigation.
The general sequence for the thieno[2,3-c]pyridine isomer begins with a one-pot triazolation reaction to obtain a 1,2,3-triazole intermediate. nih.gov This is followed by a modified Pomeranz-Fritsch reaction to form a fused thieno[2,3-c] nih.govnih.govmdpi.comtriazolo[1,5-a]pyridine compound. nih.gov The final and key step is an acid-mediated denitrogenative transformation reaction, which proceeds under mild conditions to yield the thieno[2,3-c]pyridine derivatives in good yields. nih.govkuleuven.be This denitrogenative transformation can proceed through different mechanisms, including nucleophilic insertion or transannulation, allowing for the synthesis of diverse derivatives such as 7-(substituted methyl)thieno[2,3-c]pyridines and imidazo[1,5-a]thieno[2,3-c]pyridine systems. nih.govkuleuven.be This metal-free approach represents a significant advancement in the synthesis of this class of compounds. nih.gov
Microwave-Assisted Synthesis Techniques for Thieno[3,2-c]pyridine Analogues
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, significantly reducing reaction times and often improving yields compared to conventional heating. nih.gov This technology has been effectively applied to the synthesis of complex heterocyclic systems derived from thienopyridine precursors.
An efficient microwave-assisted process has been developed for the synthesis of novel N-(4-methoxyphenylamino)-2-methyl-substituted pyrido- and pyrazino-thieno[3,2-d]pyrimidin-4-amine derivatives, which are analogues of the anticancer agent MPC-6827. nih.gov In this method, an acetimidamide intermediate is treated with an appropriate amine in the presence of a Lewis acid like aluminum chloride (AlCl₃) and heated under microwave irradiation. For example, the reaction of (E)-N'-(2-cyanobenzo[b]thiophen-3-yl)-N,N-dimethylacetimidamide with N-methyl-p-anisidine at 200 °C for 2 hours under microwave irradiation provides the desired product. nih.gov This approach highlights the utility of microwave heating to facilitate challenging cyclization reactions that may be less efficient under conventional conditions. nih.gov
The table below summarizes the experimental conditions for the microwave-assisted synthesis of a key thieno[3,2-d]pyrimidin-4-amine (B90789) intermediate.
| Reactant | Reagent | Catalyst | Temperature (°C) | Time | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Acetimidamide 2a | p-Anisidine | AlCl₃ (1 equiv.) | 160 | 1 h | 78 | nih.gov |
Derivatization Strategies for Structural Diversity and Enhanced Molecular Complexity
Functionalization of the Pyridine Ring
Functionalization of the pyridine portion of the thieno[3,2-c]pyridine scaffold is a key strategy for modulating the pharmacological properties of these molecules. Various substituents have been introduced, particularly at the C4 and C7 positions, to explore structure-activity relationships.
One notable example is the synthesis of arylpiperazine derivatives, where the 4-(1-piperazinyl)thieno[3,2-c]pyridine ring system was synthesized and appended via tetramethylene chains to different imide rings. nih.gov These modifications were explored for their potential antipsychotic activity. nih.gov Another approach involves the reaction of 4-(methylsulfanyl)-6,7-dihydrothieno[3,2-c]pyridine with amino acids to generate novel derivatives with potential biological applications. Further diversification has been achieved by converting 6-methyl-3-phenyl-5H-thieno[3,2-c]pyridin-4-one into the corresponding 4-chloro derivative using phosphorus oxychloride. google.com This chloro intermediate serves as a versatile precursor for introducing a wide range of amine-containing side chains at the C4 position, including benzylamines and derivatives of 2,3-dihydro-benzo nih.govnih.govdioxin. google.com Additionally, palladium-catalyzed cross-coupling reactions have been used to introduce various aryl and heteroaryl groups at the C7 position, demonstrating the broad scope for derivatization on the pyridine ring. google.com
Substituent Effects on the Thiophene Moiety
Modifying the thiophene ring of the thieno[3,2-c]pyridine system is another critical avenue for creating chemical diversity and fine-tuning biological activity. The electronic properties of the thiophene ring and its substituents can significantly influence molecular interactions with biological targets. nih.gov
| Compound Class | Substituent at C2-position | Synthetic Route | Reference |
|---|---|---|---|
| 2-Nitro-THTP | -NO₂ | Application of Cagniant/Kirsch synthesis | nih.gov |
| 2-Cyano-THTP | -CN | Application of Cagniant/Kirsch synthesis | nih.gov |
| 2-Methyl-THTP | -CH₃ | Application of Cagniant/Kirsch synthesis | nih.gov |
| 2-Acetyl-THTP | -C(O)CH₃ | Application of Cagniant/Kirsch synthesis | nih.gov |
| 2-Carboxamide-THTP | -C(O)NH₂ | Application of Cagniant/Kirsch synthesis | nih.gov |
Formation of Fused Heterocyclic Systems from Thieno[3,2-c]pyridine Precursors
Building upon the thieno[3,2-c]pyridine core to create larger, fused heterocyclic systems is an advanced strategy for generating novel molecular architectures with unique chemical and biological properties. This approach significantly expands the accessible chemical space for drug discovery.
A key example is the synthesis of pyrido[3',2':4,5]thieno[3,2-d]pyrimidines. osi.lv These complex, multi-ring systems are formed by constructing a pyrimidine (B1678525) ring onto the thieno[3,2-c]pyridine scaffold. For instance, the reaction of 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile (B390413) (a related isomer) with triethyl orthoformate followed by hydrazine (B178648) hydrate (B1144303) yields a 4-imino-pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-amine, which can undergo further cyclocondensation reactions. osi.lv Another related fused system, thieno[3,2-c]pyridazine, has been synthesized from a tetrahydro-thienopyridazinone precursor through a sequence of reduction and oxidation steps. rsc.org The development of these synthetic routes allows for the creation of diverse libraries of fused thienopyridines, which have shown activities as phosphodiesterase type 4 inhibitors and multitarget Ser/Thr kinase inhibitors. nih.gov
Mechanistic Insights from Computational and Theoretical Studies of Thieno 3,2 C Pyridin 4 Amine Derivatives
Quantum Mechanical and Density Functional Theory (DFT) Investigations
Quantum mechanical methods, particularly Density Functional Theory (DFT), are instrumental in exploring the intrinsic properties of thienopyridine systems. These calculations allow for a detailed examination of molecular geometries, electronic structures, and the energetics of conformational changes.
DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule by finding the minimum energy state on the potential energy surface. For derivatives of thieno[3,2-c]pyridine (B143518), this involves optimizing bond lengths, bond angles, and dihedral angles.
Table 1: Significance of Key Parameters in DFT-Based Geometrical Analysis
| Parameter | Significance |
| Bond Lengths | Indicates the distance between two bonded atoms; variations can suggest reactivity at specific sites. scholarsresearchlibrary.com |
| Bond Angles | Determines the angle between three connected atoms; defines the molecule's local shape and hybridization state. scholarsresearchlibrary.com |
| Dihedral Angles | Describes the torsion or twist around a bond; crucial for confirming the planarity of ring systems and the orientation of substituents. scholarsresearchlibrary.com |
| Total Energy | Represents the molecule's stability; lower energy corresponds to a more stable conformation. |
| Dipole Moment | Measures the polarity of the molecule, which influences its solubility and electrostatic interactions. scholarsresearchlibrary.com |
Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to explain and predict chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are critical indicators of a molecule's electronic behavior.
HOMO: This orbital acts as an electron donor. A higher HOMO energy level suggests a greater ability to donate electrons, indicating reactivity towards electrophiles.
LUMO: This orbital acts as an electron acceptor. A lower LUMO energy level suggests a greater ability to accept electrons, indicating reactivity towards nucleophiles.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's kinetic stability and chemical reactivity. A smaller gap implies that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. scholarsresearchlibrary.com
For heterocyclic systems like pyridines and thienopyridines, FMO analysis helps identify the most likely sites for nucleophilic or electrophilic attack. wuxibiology.com The distribution of HOMO and LUMO lobes on the molecule reveals which atoms are most involved in these electron-transfer processes, providing a roadmap for understanding reaction mechanisms. wuxibiology.comresearchgate.net
In certain thienopyridine derivatives, particularly N-acyl tetrahydrothienopyridines, the rotation around the C-N amide bond is restricted. This phenomenon gives rise to distinct, slowly interconverting stereoisomers known as rotamers (or rotational isomers). benthamdirect.comcitedrive.com The study of this restricted rotation provides valuable information on the molecule's conformational dynamics in solution.
A detailed investigation using Nuclear Magnetic Resonance (NMR) spectroscopy and DFT calculations was conducted on a series of N-acyl tetrahydrothienopyridine derivatives. benthamdirect.comcitedrive.combenthamscience.com The key findings from this research are summarized below:
NMR Evidence: The ¹H and ¹³C NMR spectra of these compounds showed a doubling of signals, which is a characteristic sign of two distinct species coexisting in solution. benthamdirect.comresearchgate.netingentaconnect.com This observation strongly suggested the presence of two rotamers.
Variable-Temperature NMR: Variable-temperature (VT) ¹H-NMR studies confirmed this hypothesis. As the temperature was increased, the distinct signals for the two rotamers broadened and eventually coalesced into single averaged signals, indicating that the rate of interconversion between the rotamers was increasing. benthamdirect.comcitedrive.combenthamscience.com
Identification of Rotamers: Using Nuclear Overhauser Effect Spectroscopy (NOESY), the major and minor isomers were identified as the Z-rotamer and E-rotamer, respectively. benthamdirect.comcitedrive.combenthamscience.com
DFT Corroboration: DFT calculations were performed to support the experimental NMR findings. benthamdirect.combenthamscience.com These theoretical studies helped to understand the energy differences between the Z and E rotamers and the pattern of their ¹H NMR chemical shifts, providing a robust theoretical foundation for the experimental observations. citedrive.com
Table 2: Summary of Findings on Restricted C-N Bond Rotation in Thienopyridine Derivatives
| Method | Observation/Finding | Conclusion |
| ¹H and ¹³C NMR | Doubling of resonance signals. benthamdirect.comingentaconnect.com | Presence of two distinct rotamers (E and Z) in solution. citedrive.com |
| Variable-Temp. NMR | Coalescence of doubled signals at higher temperatures. benthamdirect.com | The two rotamers are in dynamic equilibrium. |
| NOESY Analysis | Nuclear Overhauser effects measured between specific protons. benthamscience.com | The Z-rotamer was identified as the major isomer in the equilibrium mixture. citedrive.com |
| DFT Calculations | Calculation of rotamer energies and theoretical chemical shifts. citedrive.com | Corroborated experimental results, confirming the relative stability of the rotamers. benthamdirect.com |
Molecular Modeling and Docking Simulations of Thieno[3,2-c]pyridine Analogues
Molecular modeling and docking are powerful computational techniques used to predict how a small molecule (ligand) binds to a macromolecular target, such as a protein or enzyme. These simulations are crucial for drug discovery, providing insights into binding mechanisms and guiding the design of more potent and selective inhibitors.
Docking simulations place a ligand into the active site of a target protein and score the different binding poses based on estimated binding affinity. This process helps elucidate the specific molecular interactions that stabilize the ligand-receptor complex. For thienopyridine derivatives, these studies have revealed recurring binding motifs across various biological targets.
Studies on thieno[3,2-c]pyridine derivatives have shown potent affinity for serotonin (B10506) 5-HT1 and 5-HT2 receptors, while demonstrating weak interaction with the dopamine (B1211576) D2 receptor. nih.gov This suggests a mechanism of action that is likely distinct from traditional antipsychotics. nih.gov Although specific docking poses for 6-Methylthieno[3,2-c]pyridin-4-amine are not detailed, studies on related isomers targeting other proteins highlight common interaction modes:
Hydrogen Bonding: The nitrogen atoms in the pyridine (B92270) ring and amine substituents, as well as carbonyl or hydroxyl groups in derivatives, frequently act as hydrogen bond donors or acceptors. nih.govtandfonline.comresearchgate.net These bonds often form with key amino acid residues in the protein's hinge region or active site, such as valine, lysine, aspartate, threonine, and asparagine. tandfonline.comresearchgate.net
Hydrophobic Interactions: The fused, aromatic thienopyridine core and any lipophilic substituents can engage in favorable hydrophobic interactions with nonpolar residues in the binding pocket, such as methionine. tandfonline.com
π-π Stacking: The planar aromatic ring system of the thienopyridine scaffold can form π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan within the target's active site.
Molecular docking is highly effective at predicting the preferred orientation of a ligand within a receptor's binding pocket. This information is critical for structure-activity relationship (SAR) studies, as it explains why small changes to a ligand's structure can lead to significant changes in biological activity.
For example, docking studies of thieno[2,3-b]pyridine (B153569) derivatives into the active site of phosphoinositide phospholipase C (PI-PLC) showed how appending a propyl-aryl group at a specific position allowed the new aryl ring to fit into a previously untargeted lipophilic pocket, significantly increasing the compound's potency. nih.gov Similarly, simulations of thieno[2,3-c]pyridine (B153571) inhibitors targeting the Hsp90 protein identified crucial hydrogen bonding interactions with active-site amino acids that contributed to their inhibitory activity. nih.gov The orientation predicted by docking can reveal which parts of the molecule are essential for binding and which can be modified to improve properties like selectivity or potency. researchgate.net
Table 3: Examples of Thienopyridine Isomers and Their Predicted Interactions from Docking Studies
| Thienopyridine Isomer | Protein Target | Key Interacting Residues | Predicted Interaction Types |
| Thieno[3,2-c]pyridine | Serotonin Receptors | Not specified | High-affinity binding. nih.gov |
| Thieno[2,3-c]pyridine | Hsp90 | Not specified | Hydrogen bonding. nih.govresearchgate.net |
| Thieno[2,3-d]pyrimidine | PI3Kβ | Val848, Lys799, Asp931, Met773 | Hydrogen bonding, hydrophobic interactions. tandfonline.com |
| Thieno[3,2-d]pyrimidine | DNA Gyrase B | THR165, ASN46 | Hydrogen bonding, hydrophobic contacts. researchgate.net |
| Thieno[2,3-b]pyridine | PI-PLC | Not specified | Interactions with a lipophilic pocket. nih.gov |
| Thieno[2,3-b]pyridine | PIM-1 Kinase | Not specified | Interaction with active site amino acids. bohrium.com |
These computational approaches provide a detailed, atom-level understanding of the behavior and interactions of thienopyridine derivatives, offering a rational basis for the design of novel compounds with specific biological activities.
Analysis of Intermolecular Interactions (Hydrogen Bonding, Pi-Interactions)
Intermolecular interactions are fundamental to the mechanism of action of drug molecules, governing how they recognize and bind to their biological targets. For thienopyridine derivatives, hydrogen bonds and π-interactions are critical determinants of their binding affinity and specificity.
Studies on the closely related thieno[2,3-b]pyridine isomer have highlighted the importance of these forces. The planar nature of the thienopyridine ring system facilitates π-stacking interactions with aromatic residues within a protein's binding pocket. nih.gov Furthermore, the nitrogen atom in the pyridine ring and the amine substituents can act as hydrogen bond acceptors and donors, respectively. In one study, the presence of an oxygen atom in a substituent was noted to increase intermolecular hydrogen bonding, which in turn influenced physical properties like melting points. nih.gov Molecular docking analyses of various thienopyridine analogues consistently reveal crucial hydrogen bond and π-π stacking interactions with key amino acid residues in their target proteins. nih.gov For instance, in silico evaluations of thieno[2,3-c]pyridine derivatives as Hsp90 inhibitors identified specific hydrogen bonding and hydrophobic interactions that dictate their binding orientation and affinity. nih.gov
These findings suggest that the 4-amino group and the pyridine nitrogen of this compound are likely key sites for forming hydrogen bonds, while the fused aromatic ring system is primed for engaging in favorable π-stacking interactions with target proteins.
Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling
Quantitative Structure-Activity Relationship (QSAR) studies and pharmacophore modeling are essential computational strategies for identifying the key structural features of a molecule that are responsible for its biological activity. These models help in predicting the activity of novel compounds and guiding the design of more effective therapeutic agents. nih.gov
While specific QSAR and pharmacophore models for this compound were not found, extensive research on other thienopyridine and thienopyrimidine isomers demonstrates the utility of these approaches. For example, a study on thieno[2,3-b]pyridine-5-carbonitrile (B3116000) inhibitors successfully developed a 3D-QSAR model that helped to explore the essential amino acid residues involved in binding and the structural requirements for a complementary fit with the protein's active site. nih.gov
Comparative Molecular Field Analysis (CoMFA)
Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that correlates the biological activity of a set of molecules with their steric and electrostatic fields. The output, often visualized as 3D contour maps, indicates regions where modifications to the molecular structure would likely enhance or diminish activity.
For a series of condensed thieno[2,3-d]pyrimidin-4(3H)-ones, a related class of compounds, a predictive CoMFA model was generated. nih.govresearchgate.net This model showed a significant correlation between the steric and electrostatic fields of the molecules and their antihistaminic activity, yielding a cross-validated r² (q²) of 0.514 and a non-cross-validated r² of 0.925. nih.gov Similarly, a robust CoMFA model for thieno-pyrimidine derivatives as breast cancer inhibitors was established with a q² of 0.818 and an r² of 0.917, highlighting the key structural features for improving biological activity. mdpi.com These examples underscore the power of CoMFA in elucidating the structural requirements for activity within the broader thieno-fused heterocyclic family.
Table 1: CoMFA Statistical Results for Thieno-pyrimidine Derivatives
| Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | ONC (Optimum Number of Components) |
|---|---|---|---|
| Thieno-pyrimidine mdpi.com | 0.818 | 0.917 | 3 |
| Thieno[2,3-d]pyrimidin-4(3H)-one nih.gov | 0.514 | 0.925 | N/A |
Comparative Molecular Similarity Indices Analysis (CoMSIA)
Comparative Molecular Similarity Indices Analysis (CoMSIA) is another 3D-QSAR method that, in addition to steric and electrostatic fields, evaluates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This provides a more comprehensive picture of the molecular properties influencing biological activity.
In the study of thieno[2,3-d]pyrimidin-4(3H)-ones, the CoMSIA model also showed good predictive power, with a q² of 0.541 and an r² of 0.862. nih.gov The CoMSIA contour maps revealed the influence of steric, electrostatic, hydrophobic, and hydrogen bond acceptor fields on the antihistaminic activity. nih.gov For thieno-pyrimidine derivatives targeting breast cancer, the CoMSIA model was also statistically robust (q² = 0.801, r² = 0.897), and the resulting contour maps provided crucial insights for designing more potent inhibitors. mdpi.com
Table 2: CoMSIA Statistical Results for Thieno-pyrimidine Derivatives
| Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | ONC (Optimum Number of Components) |
|---|---|---|---|
| Thieno-pyrimidine mdpi.com | 0.801 | 0.897 | 3 |
| Thieno[2,3-d]pyrimidin-4(3H)-one nih.gov | 0.541 | 0.862 | N/A |
Correlation of Molecular Descriptors with Biological Activity
The biological activity of thienopyridine derivatives is influenced by a variety of molecular descriptors. These can include physicochemical properties such as lipophilicity (logP), molecular weight, and polar surface area, as well as electronic and steric parameters. For instance, studies on thieno[2,3-b]pyridines have shown that modifications affecting lipophilicity can significantly impact their cytotoxic effects. ut.ac.ir
In silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions are often used to evaluate the drug-likeness of compounds. For a series of thieno[2,3-c]pyridine derivatives, these predictions were conducted to establish their potential as drug candidates. nih.gov Such analyses correlate molecular descriptors with pharmacokinetic properties, providing a virtual assessment of a compound's viability before more intensive laboratory synthesis and testing.
Molecular Dynamics Simulations for Protein-Ligand Complex Stability and Conformational Dynamics
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. In drug discovery, MD simulations provide valuable insights into the stability of protein-ligand complexes, the conformational changes that occur upon binding, and the energetic factors that drive these interactions.
Structure Activity Relationship Sar Studies of 6 Methylthieno 3,2 C Pyridin 4 Amine and Analogues
Core Structure Requirements for Modulatory Activity
Importance of the 4-Amino Group in 6-Methylthieno[3,2-c]pyridin-4-amine and Related Thienopyridines
The 4-amino group on the pyridine (B92270) ring is a crucial functional group for the biological activity of many thienopyridine derivatives. This group can act as a key hydrogen bond donor, facilitating interactions with target proteins and receptors. In related heterocyclic compounds, such as 4-amino-thieno[2,3-d]pyrimidines, the amino group is considered a vital component for their inhibitory activities. nih.gov The presence of the amino group significantly influences the electronic distribution within the aromatic system, which can be critical for molecular recognition. For instance, studies on 3-aminothieno[2,3-b]pyridine-2-carboxamides have highlighted the importance of this functional group in their biological effects. nih.gov While direct studies on this compound are limited in the provided context, the consistent appearance and functional importance of the amino group across various active thienopyridine isomers underscore its likely essential role in the modulatory activity of the target compound.
Role of Methyl Substitution at the 6-Position in Structure-Activity Profiles
The methyl group at the C6 position of the thieno[3,2-c]pyridine (B143518) ring also plays a significant role in defining the molecule's interaction with biological targets. This substituent can influence the compound's activity in several ways:
Steric Effects: The methyl group can provide a specific steric profile that is optimal for fitting into a binding pocket, potentially enhancing selectivity and potency.
Electronic Effects: As an electron-donating group, the methyl substituent can modulate the electron density of the heterocyclic ring system, which may affect binding affinity.
Lipophilicity: The addition of a methyl group increases the molecule's lipophilicity, which can influence its pharmacokinetic properties, such as membrane permeability.
In studies of related 6-aryl-3-amino-thieno[2,3-b]pyridine derivatives, modifications at this position have been shown to significantly impact anti-inflammatory and antiproliferative activities. nih.gov Similarly, the presence of a methyl group at the 6-position is a common feature in several potent 3-amino-thieno[2,3-b]pyridine carboxamides with cytotoxic effects. mdpi.com
Impact of Substituents on Biological Activity Profiles of Thieno[3,2-c]pyridine Derivatives
Beyond the core structure, the nature and position of various substituents on the thienopyridine scaffold are primary determinants of biological activity and selectivity. Researchers have extensively explored these modifications to optimize the therapeutic potential of this class of compounds.
Optimization of Substituents at the C4-Position and Introduction of Cyclic Amino Groups
Modification of the 4-amino group has proven to be a fruitful strategy for enhancing biological activity. Replacing the simple amino group with more complex moieties, particularly cyclic amines, can lead to significant improvements in potency. For example, in a series of thieno[2,3-c]pyridine (B153571) derivatives screened for anticancer activity, the introduction of heterocyclic secondary amines at the analogous position resulted in compounds with markedly different inhibition profiles. nih.gov A compound featuring a thiomorpholine (B91149) substituent (6i) and another with a piperidine (B6355638) substituent (6a) both demonstrated potent inhibition against various cancer cell lines, significantly outperforming analogues with other substitutions. nih.gov The thiomorpholine-substituted compound, in particular, showed the highest percentage of inhibition against the MCF7 breast cancer cell line. nih.gov This suggests that the size, shape, and potential hydrogen bonding capabilities of these cyclic amines are critical for strong interaction with the biological target.
Table 1: Effect of C4-Position Cyclic Amino Groups on Anticancer Activity of Thieno[2,3-c]pyridine Derivatives Data extracted from studies on the thieno[2,3-c]pyridine regioisomer.
| Compound | C4-Substituent | Cell Line | IC50 (µM) |
|---|---|---|---|
| 6i | Thiomorpholine | HSC3 | 10.8 |
| 6i | Thiomorpholine | T47D | 11.7 |
| 6i | Thiomorpholine | RKO | 12.4 |
| 6a | Piperidine | Not specified | Potent Inhibition |
Influence of Substituents on the Thienopyridine Ring System
Substitutions on both the thiophene (B33073) and pyridine portions of the bicyclic system can dramatically alter a compound's biological activity. The electronic nature of these substituents is a key factor. Studies on methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates showed that the introduction of both electron-donating groups (EDGs) like methoxy (B1213986) (OMe) and methyl (Me), and electron-withdrawing groups (EWGs) like chloro (Cl) on an aryl ring attached to the core, yielded compounds with antitumor potential. nih.gov Similarly, research into 6-aryl-3-amino-thieno[2,3-b]pyridines identified potent inhibitors of nitric oxide (NO) production, with the substitution pattern on the aryl ring being critical for anti-inflammatory activity. nih.gov These findings indicate that the electronic and steric properties of substituents on the thienopyridine ring system must be carefully tuned to achieve the desired biological effect.
Scaffold Hopping and Isosteric Replacements in Thienopyridine Research
In the field of medicinal chemistry, the strategic modification of lead compounds is essential for optimizing therapeutic efficacy, selectivity, and pharmacokinetic properties. Two powerful strategies employed in this endeavor are scaffold hopping and isosteric replacement. unica.itniper.gov.in These approaches are particularly relevant in the exploration of privileged structures like the thienopyridine core, aiming to discover novel analogues with improved biological profiles and to navigate intellectual property landscapes. niper.gov.inresearchgate.net
Scaffold hopping involves the replacement of a central core structure (scaffold) of a bioactive molecule with a chemically different one, while preserving the essential three-dimensional arrangement of key functional groups responsible for biological activity. niper.gov.in This technique allows for the exploration of new chemical space, potentially leading to compounds with different physical properties, metabolic profiles, or improved target interactions. unica.itniper.gov.in
Isosterism and the more broadly defined bioisosterism refer to the substitution of atoms or groups of atoms within a molecule with other chemically or physically similar groups, without causing a significant change in biological activity. researchgate.netpitt.edu This principle is widely used to fine-tune a molecule's properties, such as size, shape, electronic distribution, lipophilicity, and pKa, to enhance potency, reduce toxicity, or improve pharmacokinetics. researchgate.netfiveable.me Ring-equivalent bioisosteres, such as the replacement of a benzene (B151609) ring with a thiophene or pyridine ring, are a common application of this concept. researchgate.netpitt.edu
In thienopyridine research, these strategies have been instrumental in modifying parent compounds to generate novel derivatives with distinct structure-activity relationships (SAR). For instance, the thienopyrimidine scaffold, which is structurally related to thienopyridines, has been subjected to isosteric replacement and scaffold hopping. In one study, the thiophene ring of 2-(3,4-dihydroxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one, an allosteric inhibitor of HIV-1 reverse transcriptase-associated ribonuclease H, was replaced with other cyclic systems. unica.it This scaffold hop to a quinazolinone core resulted in a novel series of highly active inhibitors. unica.it This demonstrates how replacing the thiophene portion of the fused heterocyclic system can lead to a new, potent chemical series. unica.it
A direct and relevant example of isosteric replacement for the thieno[3,2-c]pyridine core involves the substitution of the 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) ring system with the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (B1352387) (THTP) scaffold in the development of phenylethanolamine N-methyltransferase (hPNMT) inhibitors. nih.gov The rationale was based on the observation that 3-thienylmethylamine (B1225077) was a more potent and selective hPNMT inhibitor than benzylamine. nih.gov While the isosterism was confirmed, with functional groups in similar positions influencing potency and selectivity in both series, the THTP compounds were generally less potent than their THIQ counterparts. nih.gov This drop in potency was attributed primarily to the electronic properties of the thiophene ring compared to the benzene ring. nih.gov
The comparative inhibitory activities of the THIQ scaffold and its isosteric THTP replacement are detailed below.
| Compound | Scaffold | Substituents | hPNMT Inhibitory Potency (Ki, nM) |
|---|---|---|---|
| 5 | THIQ | Unsubstituted | 140 |
| 10 | THTP | Unsubstituted | 1100 |
| 6 | THIQ | 7-Cl | 23 |
| 11 | THTP | 2-Cl | 310 |
| 7 | THIQ | 7-Br | 15 |
| 12 | THTP | 2-Br | 200 |
Data sourced from a study on hPNMT inhibitors. nih.gov The table illustrates the change in inhibitory potency (Ki) when the tetrahydroisoquinoline (THIQ) scaffold is isosterically replaced with a 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (THTP) scaffold.
Similarly, the concept of bioisosterism has been explored in other thienopyridine isomers. For example, a study on (3-Amino-6-thiophen-2-yl-thieno[2,3-b]pyridin-2-yl)phenylmethanone, a cytotoxic agent, compared its SAR with a bioisosteric benzofuran (B130515) derivative. nih.gov Interestingly, despite the structural similarities, no correlation in the structure-activity relationships was observed between the two series, highlighting that even subtle changes from isosteric replacement can lead to unexpected biological outcomes. nih.gov
These examples underscore the utility and unpredictability of scaffold hopping and isosteric replacement in medicinal chemistry. While replacing a benzene ring with a thiophene ring (as in the THIQ to THTP transition) or swapping the entire thienopyridine core for another heterocycle can be a valid strategy for lead optimization, the biological consequences of such changes are not always predictable and require empirical validation. nih.govnih.gov The electronic and steric properties of the new scaffold can significantly alter interactions with the biological target, leading to either enhanced or diminished activity. nih.gov
The following table summarizes examples of scaffold hopping and isosteric replacements discussed in thienopyridine-related research.
| Original Scaffold/Fragment | Replacement Scaffold/Fragment | Biological Target/Activity | Outcome of Replacement | Reference |
|---|---|---|---|---|
| Thienopyrimidinone | Quinazolinone | HIV-1 RNase H | Led to a novel series of highly active inhibitors. | unica.it |
| Tetrahydroisoquinoline (THIQ) | Tetrahydrothieno[3,2-c]pyridine (THTP) | hPNMT | Confirmed isosterism but resulted in lower potency. | nih.gov |
| Thieno[2,3-b]pyridine (B153569) | Benzofuran | Antitumor Agent | No correlation observed in SAR profiles. | nih.gov |
| Benzene | Thiophene | hPNMT | Increased potency in simple amine series (benzylamine vs. thienylmethylamine). | nih.gov |
This table provides an overview of various scaffold hopping and isosteric replacement strategies applied in research related to thienopyridine and similar heterocyclic systems.
In Vitro Mechanistic Investigations and Characterization of Thieno 3,2 C Pyridin 4 Amine Derivatives
Target Identification and Engagement Studies for Biological Modulation
In vitro studies have been crucial in identifying the specific biological targets with which thieno[3,2-c]pyridin-4-amine (B1356683) derivatives interact. These investigations have revealed their potential in several therapeutic areas by demonstrating engagement with various enzymes, receptors, and cellular pathways.
Kinase Inhibition Mechanisms (e.g., c-Src, c-Met, IKKβ)
Thienopyridine derivatives have emerged as potent inhibitors of several protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases like cancer.
c-Src and c-Met Inhibition : The c-Src and c-Met tyrosine kinases are key targets in cancer therapy due to their roles in tumor progression, proliferation, and metastasis. Research has identified that derivatives of the related thieno[2,3-b]pyridine (B153569) and thieno[3,2-b]pyridine (B153574) scaffolds act as novel inhibitors of c-Src. nih.gov Similarly, a series of thieno[3,2-b]pyridine-based compounds demonstrated potent inhibition of both c-Met and VEGFR2 tyrosine kinases, with IC50 values in the low nanomolar range. Molecular docking studies suggest these compounds bind effectively to the ATP-binding pocket of the kinases.
IKKβ Inhibition : The IκB kinase β (IKKβ) is a key component of the NF-κB signaling pathway, which is implicated in inflammatory responses and cancer. A structure-activity relationship (SAR) study identified a series of thienopyridine-based compounds as potent IKKβ inhibitors. nih.gov Optimization of substituents on the thienopyridine core led to compounds with IC50 values as low as 40 nM. nih.gov These inhibitors were shown to suppress LPS-induced TNF-α production, confirming their interference with the NF-κB signaling pathway. nih.gov Another study identified a novel series of Bruton's tyrosine kinase (BTK) inhibitors with a thieno[3,2-c]pyridin-4-amine framework, with the most potent compound showing an IC50 value of 12.8 nM against the BTK enzyme. nih.gov
DNA Gyrase Inhibition Pathways
Bacterial DNA gyrase and topoisomerase IV are essential enzymes for DNA replication, making them validated targets for antibacterial agents. Thienopyridine derivatives have shown promise in this area.
Mechanism of Action : Studies on novel pyridothienopyrimidine derivatives revealed potent dual inhibitory activity against Escherichia coli DNA gyrase and topoisomerase IV. The compounds are believed to interfere with the ATPase activity of the GyrB subunit, a mechanism distinct from quinolone antibiotics.
Inhibitory Potency : In one study, the 4'-(4-methyl-piperazin-1-yl)- derivative was identified as a potent dual inhibitor, with an IC50 value of 3.44 µM against DNA gyrase, comparable to the reference drug novobiocin (B609625) (IC50 = 4.19 µM). Another carboxamide derivative of thieno[2,3-b]pyridine also exhibited potent inhibition of DNA gyrase with an IC50 of 2.26 µM.
| Compound Class / Derivative | Target Enzyme | Inhibitory Concentration (IC50) |
|---|---|---|
| Pyridothienopyrimidine (4'-(4-methyl-piperazin-1-yl) derivative) | E. coli DNA Gyrase | 3.44 µM |
| Pyridothienopyrimidine (4'-(4-methyl-piperazin-1-yl) derivative) | E. coli Topoisomerase IV | 14.46 µM |
| Thieno[2,3-b]pyridine carboxamide (Compound 3a) | E. coli DNA Gyrase | 2.26 µM |
Modulation of Receptor Activity (e.g., Metabotropic Glutamate Receptor Subtype 5, Purinergic Receptors, Nitric Oxide Synthase)
Beyond enzyme inhibition, thieno[3,2-c]pyridin-4-amine derivatives can modulate the activity of various cell surface and intracellular receptors.
Metabotropic Glutamate Receptor Subtype 5 (mGlu5) : mGlu5 is a key receptor in the central nervous system involved in synaptic plasticity. A scaffold hopping approach led to the discovery of thieno[3,2-b]pyridine-5-carboxamide derivatives as highly potent negative allosteric modulators (NAMs) of mGlu5, with some compounds showing IC50 values below 80 nM. These NAMs bind to an allosteric site within the transmembrane domain of the receptor.
Purinergic Receptors : Thienopyridines are a well-established class of drugs that act as irreversible inhibitors of the P2Y12 receptor, a type of purinergic receptor on platelets. wikipedia.orgnih.gov By blocking this ADP receptor, they prevent platelet activation and aggregation. nih.govjddtonline.info This mechanism is central to the anti-platelet activity of widely used drugs like clopidogrel (B1663587) and prasugrel. wikipedia.org
Nitric Oxide Synthase (NOS) : Nitric oxide is a crucial signaling molecule produced by three NOS isoforms (neuronal, endothelial, and inducible). Overproduction of NO is implicated in various diseases. Research has shown that 6-substituted 4-amino-6,7-dihydrothieno[3,2-c]pyridines are exceptionally potent inhibitors of both inducible (iNOS) and neuronal (nNOS) nitric oxide synthase. The potency and selectivity of these inhibitors can be adjusted by altering the substituent at the 6-position.
Interference with Cellular Processes (e.g., Osteoblastic Differentiation)
The biological effects of thieno[3,2-c]pyridin-4-amine derivatives extend to influencing complex cellular processes like cell differentiation.
Osteoblastic Differentiation : In the search for new bone anabolic agents, a cell-based assay identified a thienopyridine derivative as a hit compound for promoting osteoblastic differentiation. nih.gov The study utilized the alkaline phosphatase (ALPase) activity in ST2 cells as a key indicator. Further optimization revealed that a 3-aminothieno[2,3-b]pyridine-2-carboxamide (B1269520) core was essential for this activity. nih.gov Introducing cyclic amino groups, particularly N-phenyl-homopiperazine, at the C4-position of the thienopyridine ring significantly improved the enhancement of ALPase activity, indicating a direct influence on the maturation of osteoblasts. nih.gov One potent derivative, 3-amino-4-(4-phenyl-1,4-diazepan-1-yl)thieno[2,3-b]pyridine-2-carboxamide, demonstrated positive effects on bone mineral density in in vivo models. nih.gov
Advanced Analytical Techniques for Comprehensive Characterization
The synthesis of novel thieno[3,2-c]pyridin-4-amine derivatives requires robust analytical methods to confirm their chemical structure and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules, including thienopyridine derivatives.
Structural Confirmation : Both ¹H NMR (proton) and ¹³C NMR (carbon-13) spectroscopy are routinely used to elucidate the structure of newly synthesized compounds. researchgate.net For example, in the synthesis of N-benzylthieno[3,2-d]pyrimidine-4-amine, ¹H NMR was used to identify characteristic signals, such as a singlet at 8.52 ppm for the proton at the C2 position (HC2) and a triplet at 8.41 ppm for the amine proton (HN4). researchgate.net
Detailed Spectral Data : Specific chemical shifts and coupling constants provide definitive proof of the arrangement of atoms and functional groups. In the characterization of various tetrahydrothieno[3,2-c]pyridine derivatives, detailed ¹H NMR data was reported, identifying signals for aromatic protons, methylene (B1212753) groups of the tetrahydro-pyridine ring, and substituents. For instance, the characteristic singlet for the proton on the thiophene (B33073) ring often appears around 7.44 ppm. This level of detail is crucial for confirming the successful synthesis of the target molecule and distinguishing it from potential isomers or byproducts.
Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis
Mass spectrometry is an essential analytical technique used to confirm the molecular weight of synthesized compounds and to gain structural insights through the analysis of their fragmentation patterns. For derivatives of thieno[3,2-c]pyridin-4-amine, MS provides unequivocal evidence of the target molecule's presence by identifying its molecular ion peak.
In typical analyses using soft ionization techniques like Electrospray Ionization (ESI), the compound 6-Methylthieno[3,2-c]pyridin-4-amine, with a molecular formula of C₈H₈N₂S and a molecular weight of 164.23 g/mol , would be expected to show a prominent protonated molecular ion peak ([M+H]⁺) at an m/z (mass-to-charge ratio) of approximately 165.2. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition by providing a highly accurate mass measurement, consistent with the calculated value.
The fragmentation pattern observed in the mass spectrum offers valuable information about the molecule's structure. The fragmentation of this compound is expected to proceed through characteristic pathways for amine and fused heterocyclic systems. Common fragmentation would likely involve:
Loss of a methyl radical (•CH₃): Cleavage of the methyl group from the pyridine (B92270) ring would result in a fragment ion with an m/z of approximately 150.
Alpha-cleavage: Fused heterocyclic amines can undergo cleavage at the bonds adjacent to the heteroatoms. The fragmentation of the thienopyridine core can lead to a variety of smaller, stable ions that are characteristic of the ring system.
Loss of ammonia (B1221849) (NH₃): Fragmentation involving the amine group could lead to the loss of a neutral ammonia molecule.
These fragmentation pathways help to piece together the structure of the molecule, confirming the connectivity of the thieno[3,2-c]pyridine (B143518) core and the positions of the methyl and amine substituents.
Table 1: Representative Mass Spectrometry Data for this compound
| Ion Type | Calculated m/z | Description |
|---|---|---|
| [M+H]⁺ | 165.05 | Protonated molecular ion |
| [M-CH₃]⁺ | 150.03 | Fragment from loss of a methyl group |
Note: The m/z values are calculated for the most abundant isotopes and are representative. Actual observed values in an experimental setting would confirm these predictions.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of individual components in a mixture. In the context of synthesizing thieno[3,2-c]pyridine derivatives, HPLC is primarily used to assess the purity of the final compound and any intermediates.
A typical method for analyzing a compound like this compound would involve reverse-phase HPLC. thermofisher.com In this setup, a nonpolar stationary phase (such as a C18 column) is used with a polar mobile phase. The mobile phase often consists of a mixture of an organic solvent, like acetonitrile (B52724) or methanol, and an aqueous buffer, with the composition adjusted to achieve optimal separation. ptfarm.pl Detection is commonly performed using a UV detector set at a wavelength where the compound exhibits maximum absorbance.
The purity of a sample is determined by analyzing the resulting chromatogram. A pure compound will ideally show a single, sharp peak at a characteristic retention time. The presence of other peaks indicates impurities, such as starting materials, by-products, or degradation products. The area of each peak is proportional to the concentration of the corresponding component, allowing for the quantitative determination of purity, often expressed as a percentage of the total peak area. This method is crucial for ensuring that a synthesized compound meets the required quality standards for subsequent in vitro studies.
Table 2: Example HPLC Purity Analysis for Different Batches of this compound
| Batch ID | Retention Time (min) | Peak Area (%) | Purity (%) |
|---|---|---|---|
| Batch A | 4.52 | 99.6 | 99.6 |
| Batch B | 4.51 | 98.9 | 98.9 |
Note: Data is hypothetical. Method conditions: C18 column (4.6 x 150 mm), mobile phase of acetonitrile/water gradient, UV detection at 254 nm.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental analytical technique that determines the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and other elements (like sulfur, S) within a sample. This method provides a direct verification of a compound's empirical formula and is a critical component of its structural confirmation.
For a pure sample of this compound (C₈H₈N₂S), the experimentally determined percentages of C, H, and N should closely match the theoretically calculated values. A close correlation between the found and calculated values, typically within a margin of ±0.4%, provides strong evidence that the synthesized compound has the correct elemental composition and is free from significant impurities that would alter these ratios. tandfonline.com This technique complements mass spectrometry by confirming the elemental makeup that gives rise to the observed molecular weight.
Table 3: Elemental Analysis Data for this compound (Formula: C₈H₈N₂S)
| Element | Calculated (%) | Found (%) |
|---|---|---|
| Carbon (C) | 58.51 | 58.45 |
| Hydrogen (H) | 4.91 | 4.95 |
Note: "Found" values are representative examples for a high-purity sample.
Future Directions and Emerging Research Avenues for Thieno 3,2 C Pyridin 4 Amine Chemistry
Exploration of Underexplored Thienopyridine Isomers and Analogues for Novel Biological Activities
The thienopyridine nucleus can exist in six different isomeric forms depending on the mode of fusion of the thiophene (B33073) and pyridine (B92270) rings. researchgate.net These isomers are thieno[2,3-b]pyridine (B153569), thieno[3,2-b]pyridine (B153574), thieno[2,3-c]pyridine (B153571), thieno[3,2-c]pyridine (B143518), thieno[3,4-b]pyridine, and thieno[3,4-c]pyridine. researchgate.net While some isomers have been extensively studied, others, particularly the thieno[3,4-b] and thieno[3,4-c] variants, remain largely unexplored. researchgate.net The exploration of these understudied isomers and their analogues presents a significant opportunity for the discovery of novel biological activities.
Derivatives of the thieno[3,2-c]pyridine and the analogous furo[3,2-c]pyridine rings have shown potential as antipsychotic agents. nih.gov Specifically, certain arylpiperazine derivatives of these scaffolds have demonstrated significant activity in blocking apomorphine-induced behaviors and have shown potent affinity for serotonin (B10506) 5-HT1 and 5-HT2 receptors, with weak interaction at the dopamine (B1211576) D2 receptor. nih.gov This suggests that further investigation into different substitution patterns on these rings could lead to new therapeutic agents for psychiatric disorders.
Moreover, the broader class of thienopyrimidines, which are structurally related to thienopyridines, has been investigated for a wide range of pharmacological properties, including anticancer, analgesic, antimicrobial, and antiviral activities. researchgate.net The biological activity of these compounds is highly dependent on their isomeric structure and substitution patterns. nih.gov For instance, a study on a thieno[3,2-d]pyrimidine inhibitor of the kinase STK17B revealed that its isomeric counterpart, a thieno[2,3-d]pyrimidine, had significantly lower activity, highlighting the importance of the scaffold's geometry. nih.gov This underscores the potential for discovering compounds with novel biological functions by systematically synthesizing and screening less-explored thienopyridine isomers.
| Isomer | Known Biological Activities | Potential for Future Exploration |
| Thieno[2,3-b]pyridine | Anti-inflammatory, antidepressant, antibacterial, antiviral, antitumor researchgate.net | Further optimization for specific therapeutic targets |
| Thieno[3,2-b]pyridine | Kinase inhibition muni.cz | Exploration of inhibitors for other kinase families |
| Thieno[3,2-c]pyridine | Antipsychotic, potassium channel inhibition nih.govgoogle.com | Development of new central nervous system agents |
| Thieno[2,3-c]pyridine | Anticancer (Hsp90 inhibitors) mdpi.com | Investigation of other cancer-related targets |
| Thieno[3,4-b]pyridine | Limited data available researchgate.net | High potential for discovery of novel bioactivities |
| Thieno[3,4-c]pyridine | Limited data available researchgate.net | High potential for discovery of novel bioactivities |
Development of Novel Chemical Biology Probes and Tools Utilizing the Thieno[3,2-c]pyridine Scaffold
The thienopyridine scaffold is a valuable framework for the development of chemical probes to investigate biological pathways. smolecule.com Chemical probes are small molecules designed to interact with a specific protein target, enabling the study of that protein's function in a cellular context. The structural rigidity and synthetic tractability of the thieno[3,2-c]pyridine core make it an attractive starting point for designing potent and selective probes.
Recent research has demonstrated the utility of related thieno[3,2-b]pyridine and thieno[3,2-d]pyrimidine scaffolds in creating highly selective kinase inhibitors. nih.govmuni.cz For example, a thieno[3,2-d]pyrimidine-based compound was identified as a high-quality chemical probe for the "dark" kinase STK17B, exhibiting remarkable selectivity over other kinases. nih.gov Similarly, the thieno[3,2-b]pyridine scaffold has been used to develop selective inhibitors for underexplored protein kinases. muni.cz These examples suggest that the thieno[3,2-c]pyridine framework could also be employed to generate novel probes for other protein families.
Furthermore, fluorescent derivatives of thienopyridines have been developed as sensors for biologically important molecules. For instance, a fluorescent probe based on a thieno[3,2-b]pyridine-5(4H)-one derivative was developed for the sensitive and selective detection of human serum albumin (HSA), a key health indicator. mdpi.com This probe exhibited a significant fluorescence enhancement upon binding to HSA, with a low detection limit. mdpi.com This highlights the potential for creating a variety of chemical biology tools, including fluorescent probes and affinity-based probes, by modifying the thieno[3,2-c]pyridine scaffold.
Integration with Advanced and Sustainable Synthetic Methodologies for Scalable Production
The scalable and efficient synthesis of thieno[3,2-c]pyridine derivatives is crucial for their further development and application. Traditional synthetic methods often have limitations regarding substrate scope and the use of harsh reagents or metal catalysts. nih.gov Future research will likely focus on the integration of advanced and sustainable synthetic methodologies to overcome these challenges.
Modern synthetic strategies such as multi-component reactions and flow chemistry offer pathways to more efficient and environmentally friendly production. For instance, a metal-free, three-step synthesis of thieno[2,3-c]pyridine derivatives has been developed, which avoids the expense and potential toxicity of metal catalysts. nih.gov This method proceeds through a fused 1,2,3-triazole intermediate and allows for the creation of a library of novel thienopyridine derivatives under mild conditions. nih.gov
Applications in Material Science: Investigation of Electrochemical and Photophysical Properties
While the biological activities of thienopyridines are well-documented, their potential applications in material science remain largely untapped. The fused aromatic system of the thieno[3,2-c]pyridine core suggests that these compounds may possess interesting electrochemical and photophysical properties. Thiophene-based polymers are known for their conductive properties, and the incorporation of a pyridine ring could modulate these characteristics, opening up possibilities for applications in organic electronics.
Future research in this area would involve the synthesis of novel thieno[3,2-c]pyridine derivatives with extended conjugation and the systematic investigation of their photophysical properties, such as absorption and emission spectra, quantum yields, and fluorescence lifetimes. These studies could lead to the development of new organic light-emitting diode (OLED) materials, fluorescent sensors, or components for organic solar cells.
The electrochemical properties of these compounds, including their oxidation and reduction potentials, would also be of interest. This could lead to the design of new redox-active materials for applications in batteries, capacitors, or electrochromic devices. The exploration of the material science applications of thieno[3,2-c]pyridines represents a promising new frontier for this class of compounds.
Rational Design of Next-Generation Thieno[3,2-c]pyridine Derivatives with Tailored Biological Interactions
The rational design of new thieno[3,2-c]pyridine derivatives with optimized biological activities is a key area for future research. This approach relies on a deep understanding of the structure-activity relationships (SAR) of these compounds and the use of computational tools to predict their interactions with biological targets.
By combining synthetic chemistry with computational modeling, it is possible to design molecules with improved potency, selectivity, and pharmacokinetic properties. For example, in the development of kinase inhibitors, molecular docking studies can be used to predict how a thieno[3,2-c]pyridine derivative will bind to the active site of a target kinase. researchgate.net This information can then be used to guide the synthesis of new analogues with modifications designed to enhance binding affinity and selectivity. researchgate.net
The design of next-generation thieno[3,2-c]pyridine derivatives will also benefit from a greater understanding of their metabolic pathways. Thienopyridine drugs like clopidogrel (B1663587) and prasugrel are prodrugs that require metabolic activation. nih.govclinpgx.org Understanding the enzymes involved in the metabolism of new thieno[3,2-c]pyridine compounds will be crucial for designing drugs with predictable pharmacokinetics and avoiding drug-drug interactions. clinpgx.org This integrated approach of rational design, synthesis, and biological evaluation will be essential for unlocking the full therapeutic potential of the thieno[3,2-c]pyridine scaffold.
Q & A
Q. What are the common synthetic routes for preparing 6-methylthieno[3,2-c]pyridin-4-amine and its derivatives?
Methodological Answer: The synthesis typically involves C–H bond activation strategies or coupling reactions. For example:
- Cu(OAc)₂-catalyzed amidation : A copper-mediated approach using nitrogen reagents (e.g., sulfonamides, carboxamides) under O₂ atmosphere achieves moderate-to-good yields for pyridine derivatives .
- Core scaffold functionalization : The thieno[3,2-c]pyridin-4-amine framework is modified via Suzuki-Miyaura coupling or nucleophilic substitution to introduce methyl or aryl groups at the 6-position .
- Key intermediates : Ethyl 2-amino-6-Boc-4,7-dihydrothieno[2,3-c]pyridine-3(5H)-carboxylate (CAS: 193537-14-3) is a precursor for further derivatization .
Q. How can researchers confirm the structural integrity of this compound derivatives?
Methodological Answer: A multi-technique approach is recommended:
- NMR spectroscopy : H and C NMR verify substituent positions and aromatic ring systems (e.g., shifts for methyl groups at δ ~2.5 ppm and aromatic protons at δ ~6.5–8.5 ppm) .
- Mass spectrometry (MS) : High-resolution MS confirms molecular weights (e.g., CHNS for a derivative in ).
- HPLC purity analysis : Ensures >95% purity for biological testing .
Advanced Research Questions
Q. What strategies optimize the structure-activity relationship (SAR) for this compound-based kinase inhibitors?
Methodological Answer: SAR studies focus on:
- Substituent effects : Introducing electron-withdrawing groups (e.g., trifluoromethyl) at the 6-position enhances BTK inhibitory activity. For example, compound 14g (6-methyl derivative) showed superior activity in BTK inhibition assays .
- Heterocyclic modifications : Replacing the pyridine ring with pyrrolo[2,3-b]pyridine (e.g., 6-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine, CAS: 1000340-60-2) improves solubility and target binding .
- Pharmacokinetic optimization : Adjusting logP via substituents (e.g., methoxy or morpholine groups) balances membrane permeability and metabolic stability .
Q. How can computational modeling guide the design of this compound derivatives?
Methodological Answer:
- 3D-QSAR modeling : Correlates substituent topology with biological activity (e.g., antileukemic activity of triazine-amine analogs) .
- Molecular docking : Predicts binding modes to targets like BTK or RIP3 kinase. For example, GSK-843 (a thieno[3,2-c]pyridin-4-amine derivative) binds to RIP3’s ATP pocket via hydrogen bonds and π-π stacking .
- DFT calculations : Evaluates electronic effects of substituents (e.g., methyl vs. nitro groups) on reactivity and stability .
Q. What experimental approaches resolve contradictions in reported biological activities of analogs?
Methodological Answer:
- Dose-response assays : Validate potency discrepancies (e.g., IC variations in BTK inhibition due to assay conditions) .
- Off-target profiling : Use kinase selectivity panels to rule out nonspecific binding .
- Crystallography : Resolve structural ambiguities (e.g., ligand-binding poses in BTK co-crystal structures) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
